molecular formula C16H12F4N4O4 B10969825 [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10969825
M. Wt: 400.28 g/mol
InChI Key: JNMUUCJHKVYFGQ-UHFFFAOYSA-N
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Description

The compound [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule that features a combination of benzodioxole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling under specific conditions.

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be formed via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyrazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrazole moiety can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The difluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate in acetonitrile.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and hydrophobic interactions. The benzodioxole and pyrazole moieties may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to the presence of both difluoromethyl and hydroxyl groups in the pyrazole moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C16H12F4N4O4

Molecular Weight

400.28 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C16H12F4N4O4/c17-13(18)10-5-16(26,15(19)20)24(23-10)14(25)9-4-8(21-22-9)7-1-2-11-12(3-7)28-6-27-11/h1-4,13,15,26H,5-6H2,(H,21,22)

InChI Key

JNMUUCJHKVYFGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4)C(F)F

Origin of Product

United States

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